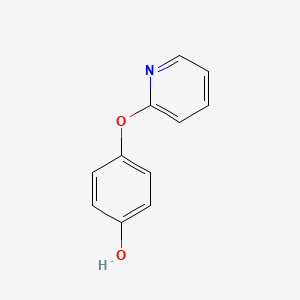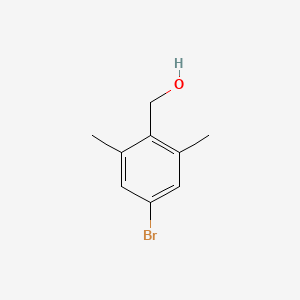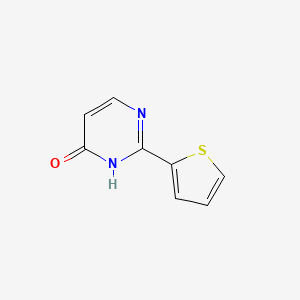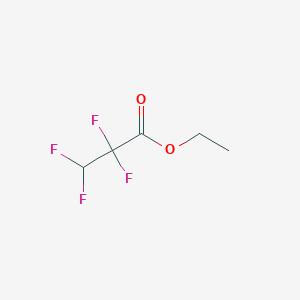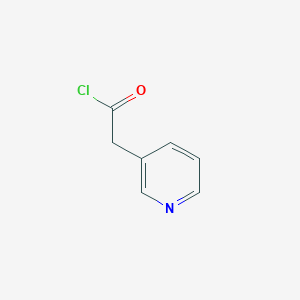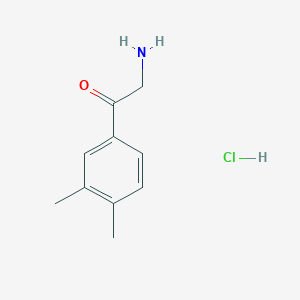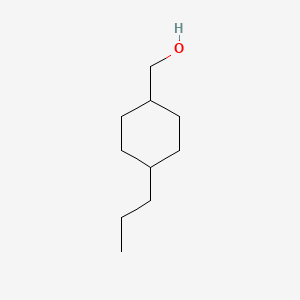
(2R,3R,4S,5R)-2-(Acetoxymethyl)-6-oxotetrahydro-2H-pyran-3,4,5-triyl triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2R,3R,4S,5R)-2-(Acetoxymethyl)-6-oxotetrahydro-2H-pyran-3,4,5-triyl triacetate, or AOM-6-oxo-THP-3,4,5-triyl triacetate for short, is a novel synthetic compound with a wide range of potential applications in the scientific research field. AOM-6-oxo-THP-3,4,5-triyl triacetate is a derivative of the naturally occurring compound tetrahydropyran, and it has been developed as an alternative to more traditional synthetic compounds due to its low toxicity and high stability. This compound has been studied extensively in recent years, and its potential uses are becoming increasingly clear.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Characterization : One study focused on the synthesis of a molecule closely related to the compound , using D-glucose and a click chemistry reaction mechanism. This process involved several steps, including the production of a glycosyl azide and its subsequent reaction via a click reaction, resulting in a high yield of triazole. The structure of the synthesized molecules was confirmed through various analytical methods, including FTIR, H1NMR, and C13 NMR (Majed Jari Mohammed et al., 2020).
Crystal Structure : Another study reported on the crystal structure of a related compound, focusing on the conformation of the central ring, which adopts a chair conformation. This analysis did not find significant interactions, such as hydrogen bonds, within the crystal structure, providing insights into the molecular geometry and potential intermolecular interactions (B. Mönch et al., 2013).
Applications in Chemical Synthesis
Novel Synthesis Approaches : Research into the synthesis of novel sugar imine molecules and N-glucosylated substituted anilines showcases the chemical versatility and potential applications of compounds similar to the one . These studies demonstrate how such molecules can serve as intermediates in the synthesis of complex organic compounds with potential applications in medicinal chemistry and materials science (V. Pogrebnoi, 2015).
Biocatalysis and Green Chemistry : A study on the chemoselective biocatalytic procedure for synthesizing a key lactonized statin side chain intermediate from its acetate precursor highlights the role of such compounds in facilitating environmentally friendly synthetic pathways. This method emphasizes the importance of green chemistry principles in pharmaceutical synthesis (Vincent Troiani et al., 2011).
properties
IUPAC Name |
(3,4,5-triacetyloxy-6-oxooxan-2-yl)methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-13H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFISYIJSZXAOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(=O)O1)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61259-48-1 |
Source


|
| Record name | (2R,3R,4S,5R)-2-(acetoxymethyl)-6-oxotetrahydro-2H-pyran-3,4,5-triyl triacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.812 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


